molecular formula C8H14N2O B2598422 (4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1909294-37-6

(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B2598422
CAS No.: 1909294-37-6
M. Wt: 154.213
InChI Key: UOYAAMWAJPWIIL-BQBZGAKWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is demonstrated along with recovery and reuse of chiral auxiliary naproxen .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (4aS,7aS)-6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine, has been reported .


Chemical Reactions Analysis

The importance of assessing cell viability in MDA-MB-231 and MCF-7 cancer cells treated with different concentrations of compounds is due to the presence in their chemical structure of the pyrrolo[3,4-b]pyridin-5-one series .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (4aS,7aS)-6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine, have been reported .

Scientific Research Applications

Synthesis and Reactivity

Various methods have been developed for synthesizing 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones and related structures, demonstrating the versatility of these compounds in chemical synthesis. For example, the reaction of corresponding 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions has been explored to obtain diverse derivatives, showcasing their potential in synthetic organic chemistry (Goto et al., 1991).

Chemical Properties and Applications

The chemical properties of these compounds have been studied extensively, revealing interesting aspects such as their electrochemical reduction behavior and the ability to undergo autorecycling oxidation of amines and alcohols under specific conditions. This indicates their potential application in redox chemistry and as catalysts in organic reactions (Mitsumoto & Nitta, 2004).

Mechanistic Insights

Research has also delved into the mechanistic aspects of reactions involving these compounds. For instance, studies on the rearrangement of N-propargyl vinylaziridines have provided insights into the formation of tetrahydropyridines and pyrrolines, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Ahman & Somfai, 1996).

Mechanism of Action

While the mechanism of action for “(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one” is not directly available, similar compounds like pyrazolo[3,4-b]pyridin-6-one derivatives have been studied for their anticancer activities .

Safety and Hazards

While specific safety and hazard information for “(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one” is not available, safety data sheets for similar compounds can provide some insights .

Future Directions

The future directions for research on compounds like “(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one” could involve further exploration of their potential biomedical applications .

Properties

IUPAC Name

(4aS,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYAAMWAJPWIIL-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1=O)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@@H](C1=O)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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